Faropenem sodium hemipentahydrate
Overview
Description
Faropenem (sodium salt hydrate) is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Faropenem is resistant to some forms of extended-spectrum beta-lactamase, making it a valuable option in treating infections caused by resistant bacteria .
Mechanism of Action
Target of Action
Faropenem sodium hemipentahydrate primarily targets the Penicillin-Binding Proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the cell wall in bacteria. They catalyze the final step in the synthesis of peptidoglycan, a component of the bacterial cell wall .
Mode of Action
This compound is a beta-lactam antibiotic . It works by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, Faropenem disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death .
Pharmacokinetics
It is known that the compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become osmotically unstable, leading to cell lysis and death .
Action Environment
This compound shows broad antibacterial activity against both aerobic and anaerobic gram-positive and gram-negative bacteria . It is highly stable against various beta-lactamases and binds preferentially to the PBPs . The efficacy and stability of this compound can be influenced by environmental factors such as the presence of beta-lactamases and the susceptibility of the bacterial strain .
Biochemical Analysis
Biochemical Properties
Faropenem Sodium Hemipentahydrate has high binding affinities to penicillin-binding proteins from gram-negative and gram-positive bacteria . This interaction is mirrored by its pronounced and concentration-dependent bactericidal effect .
Cellular Effects
This compound has been used in trials studying the treatment of Enterobacterales infections . It has been observed that faropenem dosing regimens varied broadly within and between indications . Some studies reported persistence or recurrence of urinary tract infections (UTIs) after faropenem treatment .
Molecular Mechanism
The mechanism of action of this compound is through its interaction with penicillin-binding proteins . Like all other beta-lactam antibiotics, it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Limited clinical evidence describes this compound for treating infectious diseases . In vitro MIC data suggested some potential bacterial resistance to faropenem, while limited clinical data showed resistance emergence after faropenem treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Faropenem (sodium salt hydrate) involves several key steps:
Initial Reaction: The compound (I) reacts with triphenylmethyl thiol (TrSH) under basic conditions to substitute the acetyl group, forming compound (II).
Acylation: Compound (II) is acylated with allyloxycarbonyl chloride in the presence of diisopropylethylamine, yielding compound (III).
Silver Nitrate Reaction: Compound (III) is dissolved in methanol and reacted with silver nitrate in the presence of pyridine under low temperature and light protection to form compound (IV).
Further Reaction: Compound (IV) is reacted with tetrahydrofuran-2-carbonyl chloride in dichloromethane at low temperature to produce compound (V).
Industrial Production Methods: Industrial production of Faropenem (sodium salt hydrate) follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Faropenem (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, can lead to the formation of new compounds with varied antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce various beta-lactam derivatives.
Scientific Research Applications
Faropenem (sodium salt hydrate) has diverse applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Applied in clinical research to treat infections caused by resistant bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Imipenem: Another beta-lactam antibiotic with broad-spectrum activity but less stable against beta-lactamases.
Meropenem: Similar to Faropenem but with a slightly different spectrum of activity and pharmacokinetic profile.
Ertapenem: Known for its once-daily dosing but less effective against non-fermenting Gram-negative bacteria.
Uniqueness of Faropenem: Faropenem stands out due to its oral bioavailability and resistance to extended-spectrum beta-lactamases, making it a versatile option for treating various bacterial infections .
Properties
IUPAC Name |
disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGICMVNWAUWMK-HIXRZVNASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2Na2O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-51-6 | |
Record name | Faropenem sodium hemipentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAROPENEM SODIUM HEMIPENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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